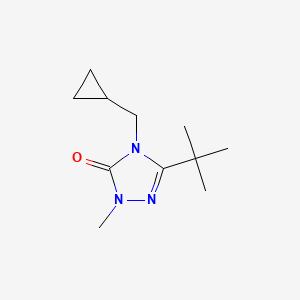

3-tert-butyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

3-tert-butyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Properties

IUPAC Name |

5-tert-butyl-4-(cyclopropylmethyl)-2-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-11(2,3)9-12-13(4)10(15)14(9)7-8-5-6-8/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLWTGWRVKKMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)N1CC2CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride.

Addition of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be added through a nucleophilic substitution reaction using cyclopropylmethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the alkyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines.

Scientific Research Applications

Synthesis of 3-tert-butyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and suitable carbonyl compounds under acidic or basic conditions.

- Introduction of the tert-Butyl Group : This group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.

- Addition of the Cyclopropylmethyl Group : This step involves nucleophilic substitution reactions using cyclopropylmethyl halides.

Anticancer Activity

Research has indicated that derivatives of triazoles, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain triazole derivatives can inhibit phospholipid-dependent kinase 1, leading to cytotoxicity against HT29 cancer cells .

Enzyme Inhibition Studies

The compound has also been utilized in enzyme inhibition studies. Its structural characteristics allow it to act as a ligand for specific enzymes, facilitating investigations into enzyme function and inhibition mechanisms.

Material Science

In materials science, this compound serves as a building block for the synthesis of polymers and coatings with tailored properties. Its ability to undergo various chemical reactions allows for the development of materials with enhanced performance characteristics .

Case Study 1: Antitumor Activity Assessment

A study investigated the anticancer potential of various triazole derivatives on different human cancer cell lines using the MTT assay. Among these compounds, this compound demonstrated promising results with significant cytotoxicity against tested cell lines .

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions highlighted how the triazole ring structure facilitates binding with target enzymes. This study provided insights into how modifications to the triazole structure can enhance binding affinity and selectivity for specific enzymes involved in metabolic pathways .

Mechanism of Action

The mechanism of action of 3-tert-butyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tert-butyl and cyclopropylmethyl groups can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

3-tert-butyl-4-hydroxyanisole: Known for its antioxidant properties.

3-tert-butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine: Used in various chemical reactions and studies.

2,7-di-tert-butyl-1,3,6,8-tetraazapyrene: Exhibits unique electronic properties and is used in organic electronics.

Uniqueness

3-tert-butyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Biological Activity

3-tert-butyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole class, characterized by its unique structural features that include a tert-butyl group and a cyclopropylmethyl group. This article discusses its biological activity, synthesis, mechanisms of action, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 209.29 g/mol. The compound's structure contributes to its biological activity through steric hindrance and electronic effects imparted by the tert-butyl and cyclopropylmethyl groups.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 209.29 g/mol |

| CAS Number | 2199207-73-1 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

- Introduction of the tert-butyl Group : Alkylation reactions using tert-butyl halides in the presence of strong bases are employed.

- Addition of the Cyclopropylmethyl Group : This is accomplished via nucleophilic substitution reactions using appropriate halides.

These synthetic strategies allow for the efficient production of the compound while maintaining high purity levels .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The triazole ring can form hydrogen bonds with enzymes or receptors, leading to either inhibition or activation of various biological pathways. The bulky tert-butyl and cyclopropylmethyl groups enhance binding affinity and selectivity towards these targets .

Case Studies and Research Findings

Recent studies have explored the biological activities associated with similar triazole compounds:

- Inhibition of Kinases : Research has shown that triazole derivatives can selectively inhibit kinases involved in inflammatory responses. For instance, BAY-985, a highly selective TBK1/IKKε inhibitor, provides insights into how structural modifications can enhance selectivity and potency .

- Antimicrobial Testing : A study conducted on various triazole derivatives indicated that modifications at specific positions significantly affect antimicrobial potency against pathogens such as Staphylococcus aureus and Escherichia coli .

- Preclinical Models : In vitro assays have demonstrated that certain triazoles exhibit cytotoxic effects on melanoma cell lines, suggesting potential therapeutic applications in oncology .

Q & A

Q. What are the key analytical techniques for characterizing the structure of 3-tert-butyl-4-(cyclopropylmethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one?

- Methodological Answer : Structural elucidation relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-transform infrared (FT-IR) spectroscopy, and X-ray crystallography. For example, ¹H-NMR can resolve the tert-butyl and cyclopropylmethyl substituents via distinct proton splitting patterns. X-ray crystallography provides definitive confirmation of stereochemistry and bond angles, as demonstrated in studies of analogous triazolone derivatives .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves tuning reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature (40–80°C), and catalyst selection (e.g., Lewis acids like ZnCl₂). For instance, cyclopropane ring formation may require controlled anhydrous conditions to minimize hydrolysis by-products. Multi-step syntheses benefit from intermediate purification via column chromatography or recrystallization .

Q. What methods are recommended for assessing the purity and stability of this compound under different storage conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies involve stress testing under varied pH, temperature, and light exposure. For example, accelerated degradation studies at 40°C/75% relative humidity over 4 weeks can identify decomposition pathways. Potentiometric titration (e.g., using tetrabutylammonium hydroxide) quantifies acidic/basic impurities .

Advanced Research Questions

Q. What mechanistic insights exist for the cyclopropane ring formation during the synthesis of this compound?

- Methodological Answer : Cyclopropane formation likely proceeds via a [2+1] cycloaddition mechanism between a carbene intermediate and an alkene. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies. Experimental validation includes trapping intermediates with electron-deficient alkenes or isotopic labeling studies .

Q. How can contradictions in reported pKa values of triazolone derivatives be resolved?

- Methodological Answer : Discrepancies arise from solvent effects and measurement techniques. For example, pKa values in isopropyl alcohol vs. N,N-dimethylformamide (DMF) differ due to solvation. A standardized protocol using potentiometric titration with tetrabutylammonium hydroxide in a single solvent system (e.g., isopropyl alcohol) minimizes variability. Data from titration curves (mV vs. titrant volume) are analyzed via half-neutralization potential (HNP) calculations :

| Solvent | Average pKa Range |

|---|---|

| Isopropyl alcohol | 8.2–9.1 |

| tert-Butyl alcohol | 7.8–8.5 |

| DMF | 6.9–7.6 |

Q. What computational strategies can predict the biological activity of this compound and guide structural modifications?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models correlate triazolone substituents with target binding affinity. For example, cyclopropyl groups enhance lipophilicity, improving blood-brain barrier penetration. Free energy perturbation (FEP) calculations predict thermodynamic impacts of substitutions like tert-butyl vs. isopropyl .

Q. How can researchers design derivatives of this compound with enhanced biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies systematically vary substituents. For example:

- Replacing the cyclopropylmethyl group with a p-chlorobenzyl moiety increases antimicrobial potency.

- Adding electron-withdrawing groups (e.g., -CF₃) to the triazolone ring enhances anticonvulsant activity.

Synthetic routes for derivatives should prioritize atom economy and scalability, as seen in analogous triazolone syntheses :

| Derivative Modification | Biological Activity Change |

|---|---|

| p-Chlorobenzyl substitution | 2× increase in MIC against S. aureus |

| tert-Butyl → Isopropyl | Reduced neurotoxicity |

Q. What advanced analytical methods can resolve degradation pathways of this compound?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) identifies degradation products via molecular ion peaks. For example, hydrolytic degradation under acidic conditions may cleave the triazolone ring, forming hydrazine derivatives. Stability-indicating methods (e.g., forced degradation under UV light) validate analytical specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.